3-chloro-4-(1,3-oxazol-5-yl)aniline
Description
Properties
CAS No. |
198821-76-0 |
|---|---|
Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Van Leusen Oxazole Synthesis
The Van Leusen method is a cornerstone for constructing the oxazole ring. In this protocol, 3-chloro-4-nitrobenzaldehyde reacts with tosylmethyl isocyanide (TosMIC) under basic conditions. The reaction proceeds via a [2+3] cycloaddition mechanism, forming the oxazole nucleus at the aldehyde position.
Reaction Conditions :
-
Solvent : Anhydrous THF or DMF
-
Base : Potassium carbonate (K₂CO₃) or DBU
-
Temperature : 60–80°C for 12–24 hours
Yield : 65–78% (isolated after column chromatography).
Key Challenge : Competing side reactions may occur if the aldehyde contains electron-withdrawing groups (e.g., nitro), necessitating precise stoichiometry.
Nitro Group Reduction
The intermediate 3-chloro-4-(1,3-oxazol-5-yl)nitrobenzene undergoes reduction to yield the final aniline derivative. Two primary methods are employed:
Catalytic Hydrogenation
Conditions :
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w)
-
Solvent : Ethanol or methanol
-
Pressure : H₂ gas at 1–3 atm
-
Time : 4–6 hours
Chemical Reduction with Sodium Borohydride
Conditions :
-
Reductant : NaBH₄ in THF/water (1:1)
-
Acid Quench : 6 N HCl
-
Workup : Extraction with CH₂Cl₂, drying over Na₂SO₄
Advantage : Avoids high-pressure equipment, suitable for small-scale synthesis.
Modern Catalytic Methods
Suzuki-Miyaura Cross-Coupling
The oxazole ring can be introduced via palladium-catalyzed coupling. A boronic ester derivative of oxazole reacts with 3-chloro-4-iodoaniline under Suzuki conditions.
Reaction Setup :
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/water (4:1)
-
Temperature : 90°C, 8 hours
Limitation : Requires pre-functionalized oxazole boronic acids, increasing synthetic steps.
Microwave-Assisted Synthesis
Microwave irradiation accelerates oxazole formation, reducing reaction times from hours to minutes.
Protocol :
-
Reagents : 3-Chloro-4-nitrobenzaldehyde, TosMIC, K₂CO₃
-
Conditions : 160°C, 10 minutes in sealed vessel
Purification and Characterization
Chromatographic Techniques
Preparative HPLC Conditions :
| Parameter | Method A | Method B |
|---|---|---|
| Column | Waters Sunfire C18 OBD | YMC Triart C18 |
| Mobile Phase | Water/MeOH gradient | 20 mM NH₄HCO₃/ACN gradient |
| Flow Rate | 16 mL/min | 16 mL/min |
| Purity Achieved | >98% | >95% |
Note : Method A is preferred for high-resolution separation of polar by-products.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 5.92 (s, 2H, NH₂).
-
LC-MS : m/z 235.1 [M+H]⁺, retention time 4.2 min (Method A).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Van Leusen + H₂ | 85–92 | 16–24 h | High | Moderate |
| Suzuki-Miyaura | 60–68 | 8 h | Medium | High |
| Microwave-Assisted | 75–82 | 0.5 h | Low | Low |
Challenges and Optimization Strategies
By-Product Formation
Solvent Selection
-
THF vs. DMF : DMF increases reaction rate but complicates purification. THF is preferred for ease of removal.
Industrial-Scale Considerations
-
Continuous Flow Reactors : Enhance safety and throughput for nitro reductions.
-
Waste Management : K₂CO₃ and Pd residues require neutralization and recovery protocols.
Emerging Trends
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(1,3-oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted oxazole and aniline derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets through adsorption and chemical bonding. In corrosion inhibition, the compound forms a protective layer on the metal surface, preventing further corrosion. This involves both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .
Comparison with Similar Compounds
Table 1: Comparative Overview of Structural Analogs
4-(1,3-Oxazol-5-yl)Aniline (CAS: 1008-95-3)
- Structural Differences : Lacks the 3-chloro substituent, resulting in reduced electron-withdrawing effects.
- Applications: Used in dye synthesis and as a ligand in coordination chemistry due to its unsubstituted amino group .
- Physicochemical Properties : Lower molecular weight (160.18 g/mol) and higher solubility in polar solvents compared to the chloro-substituted analog.
2-Chloro-4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Aniline
- Heterocycle Variation : The 1,2,4-oxadiazole ring (vs. 1,3-oxazole) offers distinct electronic properties and metabolic stability. The methyl group enhances lipophilicity.
N-[3-Chloro-4-(2,2,2-Trifluoroethoxy)Phenyl] Derivatives
Pyridylmethoxy and Cyanoacetamide Derivatives
- Synthetic Routes: The patented method for N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide involves sequential substitution, reduction, and condensation reactions . This highlights industrial scalability for analogs with complex substituents.
Key Research Findings
- Electronic Effects: The 3-chloro substituent in the target compound enhances electrophilic aromatic substitution reactivity compared to non-chlorinated analogs like 4-(1,3-oxazol-5-yl)aniline .
- Biological Relevance : Analogs with trifluoroethoxy or pyridylmethoxy groups show enhanced bioactivity due to improved membrane permeability and target interaction .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-chloro-4-(1,3-oxazol-5-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cyclization reactions. For example, substituting a halogen (e.g., Cl) on an aniline precursor with an oxazole moiety under alkaline conditions is a common route . Cyclization of amidoximes with carboxylic acids may also form the oxazole ring . Key factors include solvent polarity (e.g., DMF for polar intermediates), temperature control (room temp to 80°C), and catalysts (e.g., Pd for cross-coupling reactions ). Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of this compound confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and NH groups (δ 5.2–5.5 ppm) .
- IR : Stretching vibrations for C=N (1650 cm) and C-O (1250 cm) in the oxazole ring .
- Mass Spectrometry : Molecular ion peaks (m/z ≈ 195) and fragmentation patterns validate the structure .
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths and angles .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) at 60°C yield high-purity crystals due to the compound’s moderate solubility. Slow cooling (0.5°C/min) minimizes impurities . For X-ray studies, dichloromethane/hexane gradients produce diffraction-quality crystals .
Advanced Research Questions
Q. What strategies are employed to optimize the corrosion inhibition efficiency of this compound derivatives in acidic environments?
- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -CF) enhance adsorption on metal surfaces via lone-pair interactions. Testing involves electrochemical impedance spectroscopy (EIS) and polarization curves in 1 M HCl. Efficiency increases with concentration (e.g., 93.5% at 0.05 mM) but decreases at elevated temperatures (ΔG°ads < −20 kJ/mol indicates physisorption) .
Q. How does this compound interact with human carbonic anhydrase II, and what computational methods validate these interactions?
- Methodological Answer : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the oxazole ring and Thr199/His94 residues. MD simulations (GROMACS) assess binding stability over 100 ns. In vitro assays measure IC values (e.g., <1 µM for related sulfonamide derivatives) .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293) and incubation times.
- Purity Verification : HPLC (>99%) and elemental analysis to exclude batch variability .
- Solvent Controls : Compare DMSO vs. aqueous solubility effects on activity .
Q. How are temperature and solvent effects accounted for in the crystallization of this compound for X-ray diffraction studies?
- Methodological Answer : Slow evaporation in mixed solvents (e.g., CHCl/EtOH) at 4°C promotes ordered crystal growth. ORTEP-3 visualizes thermal ellipsoids, while SHELXL refines anisotropic displacement parameters .
Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound-based enzyme inhibitors?
- Methodological Answer :
- Substituent Variation : Introduce -NO, -OCH, or -CF groups to modulate steric/electronic effects.
- In Vitro Assays : Measure IC against target enzymes (e.g., carbonic anhydrase) .
- QSAR Modeling : Use Gaussian09 for DFT calculations (HOMO-LUMO gaps) and CoMFA for 3D-SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
